molecular formula C15H24N2O4S B7078355 1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea

1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea

Cat. No.: B7078355
M. Wt: 328.4 g/mol
InChI Key: SWSSDFIXOOWEGZ-JWCMVYSZSA-N
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Description

1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea is a complex organic compound that features a furan ring, a cyclohexyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethylamine, which is then reacted with isocyanates to form the urea derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)ethanone: A simpler compound with a furan ring and a ketone group.

    1-(furan-2-yl)ethanol: Contains a furan ring and an alcohol group.

    1-(furan-2-yl)ethylamine: Features a furan ring and an amine group.

Uniqueness

1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea is unique due to its combination of a furan ring, a cyclohexyl group, and a urea moiety

Properties

IUPAC Name

1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11(13-8-6-10-21-13)17(2)15(18)16-12-7-4-5-9-14(12)22(3,19)20/h6,8,10-12,14H,4-5,7,9H2,1-3H3,(H,16,18)/t11?,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSDFIXOOWEGZ-JWCMVYSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N(C)C(=O)NC2CCCCC2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CO1)N(C)C(=O)N[C@@H]2CCCC[C@H]2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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